N~1~-(2,5-DIMETHOXYPHENYL)-2-(1-NAPHTHYL)ACETAMIDE
Description
N₁-(2,5-Dimethoxyphenyl)-2-(1-naphthyl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the acetamide nitrogen and a 1-naphthyl substituent at the α-carbon position. The 2,5-dimethoxy substitution on the phenyl ring is a recurring motif in bioactive molecules, often influencing solubility, receptor binding, and metabolic stability .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-16-10-11-19(24-2)18(13-16)21-20(22)12-15-8-5-7-14-6-3-4-9-17(14)15/h3-11,13H,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVAOVALNWYMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The 2,5-dimethoxyphenyl group is a critical pharmacophore in several bioactive acetamides. For example:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (Compound 29, EP3348550A1) exhibits enhanced binding affinity to benzothiazole-linked targets due to the electron-withdrawing trifluoromethyl group, which stabilizes the benzothiazole ring and improves membrane permeability. Its synthesis via microwave-assisted coupling yielded a moderate 31% yield .
Comparison with Piperazinyl and Chloro-Substituted Analogs
- N-(2,5-Dimethoxyphenyl)-2-(4-(diphenylmethyl)piperazinyl)acetamide (ChemSpider ID 333775-80-7) features a piperazinyl group, which enhances solubility and enables interactions with neurotransmitter receptors. This contrasts with the naphthyl group in the target compound, which likely prioritizes hydrophobic interactions .
- Chloro-substituted acetamides (e.g., alachlor, pretilachlor) are pesticidal agents where chloro and methoxy groups synergize herbicidal activity. The absence of chlorine in the target compound suggests divergent applications .
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